molecular formula C14H14O2 B091684 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol CAS No. 15519-73-0

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol

Cat. No.: B091684
CAS No.: 15519-73-0
M. Wt: 214.26 g/mol
InChI Key: JIONXXHMDHBECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with methyl groups at the 5 and 4 positions. This compound is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an ultraviolet absorber.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-4-methylphenol with 2-bromo-5-methylphenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. Catalysts such as copper or nickel supported on alumina can be used to enhance the reaction efficiency. The reaction parameters, including temperature, pressure, and flow rates, are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential use in pharmaceuticals due to its antioxidant activity.

    Industry: Utilized as a stabilizer in polymers and as an ultraviolet absorber in various materials.

Mechanism of Action

The antioxidant activity of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound can interact with molecular targets such as reactive oxygen species, thereby protecting cells and tissues from oxidative stress. The pathways involved include the scavenging of free radicals and the inhibition of lipid peroxidation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylphenol: Lacks the additional hydroxyl group and methyl group, resulting in different chemical properties.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Contains a benzotriazole moiety, which imparts different ultraviolet absorption properties.

    4-Methylcatechol: Has two hydroxyl groups but lacks the methyl group at the 5 position.

Uniqueness

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct antioxidant and ultraviolet absorption properties. This combination of functional groups makes it particularly effective as a stabilizer and ultraviolet absorber in various applications.

Properties

IUPAC Name

2-(2-hydroxy-5-methylphenyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIONXXHMDHBECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165854
Record name 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15519-73-0
Record name 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.